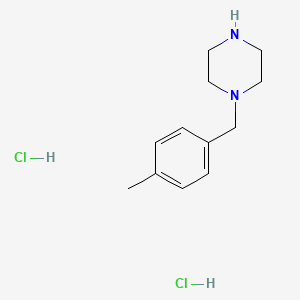

1-(4-Methylbenzyl)piperazine diHCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H20Cl2N2 |

|---|---|

Molecular Weight |

263.2 g/mol |

IUPAC Name |

1-[(4-methylphenyl)methyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C12H18N2.2ClH/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H |

InChI Key |

NRDHELZVUIZULC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Contextualizing 1 4 Methylbenzyl Piperazine Dihcl Within the Broader Piperazine Chemical Class

1-(4-Methylbenzyl)piperazine (B148959) diHCl is a derivative of piperazine (B1678402), a six-membered ring containing two nitrogen atoms at opposite positions. ijrrjournal.com This core structure, known as the piperazine scaffold, is considered a "privileged" structure in medicinal chemistry. nih.gov This is due to its common presence in a vast number of biologically active compounds and its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. nih.gov

The subject compound is specifically a benzylpiperazine, characterized by a benzyl (B1604629) group attached to one of the piperazine nitrogens. The "4-methyl" designation indicates a methyl group substitution on the phenyl ring of the benzyl moiety. The "diHCl" signifies that it is a dihydrochloride (B599025) salt, meaning two molecules of hydrogen chloride have reacted with the basic nitrogen atoms of the piperazine ring, typically enhancing its solubility and stability for research and potential formulation purposes. europa.eu While research may not always focus on this specific salt, its parent compound, 1-(4-Methylbenzyl)piperazine, serves as a key synthetic intermediate in the creation of more complex molecules. prepchem.com For instance, it is a building block for compounds like 3-[4-(4-methylbenzyl)piperazin-1-yl] propanethiol dihydrochloride. prepchem.com

Evolution of Research on Piperazine Scaffolds in Medicinal Chemistry

The journey of piperazine (B1678402) in the scientific landscape began with its initial use as an anthelmintic agent to treat parasitic worm infections in the 1950s. acs.orgnih.gov Its mechanism of action involved paralyzing the parasites, which allowed the host to expel them. nih.gov This initial application, however, only scratched the surface of the piperazine scaffold's potential.

Over the decades, medicinal chemists discovered that the piperazine ring could be modified at its nitrogen positions to create a vast library of derivatives with a wide spectrum of pharmacological activities. ijrrjournal.comnih.gov This led to a significant expansion of research, moving far beyond its initial use. Initially, research heavily focused on agents acting on the central nervous system (CNS), leading to the development of antipsychotic, antidepressant, and anxiolytic drugs. nih.gov

More recently, the scope of piperazine research has broadened even further. A significant increase in studies has explored the potential of piperazine derivatives as anticancer, antiviral, anti-inflammatory, and cardioprotective agents. nih.gov The ability to attach various substituents to the piperazine core allows for the fine-tuning of a molecule's properties to interact with specific biological targets. ijrrjournal.com This versatility has cemented the piperazine scaffold as a cornerstone in modern drug design and discovery, with ongoing patent literature reflecting its continuing importance in developing new therapeutic agents. nih.gov

Classification and Structural Diversity of N Substituted Piperazines Relevant to 1 4 Methylbenzyl Piperazine Dihcl

Strategies for the Construction of the 1-(4-Methylbenzyl)piperazine Core

The fundamental challenge in synthesizing monosubstituted piperazines like 1-(4-methylbenzyl)piperazine lies in controlling the reactivity of the two secondary amine groups of the piperazine ring to prevent the formation of disubstituted byproducts. Traditional methods often necessitate the use of protecting groups, adding steps to the synthesis. orgsyn.org However, several direct approaches have been developed to selectively introduce the 4-methylbenzyl group.

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is a cornerstone of piperazine chemistry. In this approach, the piperazine nitrogen acts as a nucleophile, attacking an electrophilic carbon, typically on a benzyl halide. For the synthesis of 1-(4-Methylbenzyl)piperazine, this involves the reaction of piperazine with 4-methylbenzyl chloride.

A well-established method for preparing analogous 1-benzylpiperazine dihydrochloride (B599025) involves reacting piperazine hexahydrate with benzyl chloride in the presence of piperazine dihydrochloride monohydrate in absolute ethanol. researchgate.net This method, which can be adapted for 4-methylbenzyl chloride, cleverly uses the in-situ formation of piperazine monohydrochloride to effectively "protect" one of the nitrogen atoms, thereby favoring monosubstitution. researchgate.net The reaction proceeds by warming the mixture, leading to the precipitation of piperazine dihydrochloride, while the desired 1-(4-methylbenzyl)piperazine remains in solution and can be subsequently isolated as its dihydrochloride salt with high purity. researchgate.net

A general procedure for the synthesis of 1-benzylpiperazine, which is analogous to the synthesis of 1-(4-methylbenzyl)piperazine, involves the reaction of piperazine with benzyl chloride in an organic solvent like toluene. The resulting hydrochloride salt is then neutralized to yield the free base.

Reductive Amination Approaches for Benzylpiperazine Derivatives

Reductive amination offers an alternative and often milder route to N-benzylpiperazines. This method involves the reaction of a carbonyl compound, in this case, 4-methylbenzaldehyde (B123495), with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

This approach is advantageous as it often proceeds under mild conditions and can exhibit high selectivity for the monosubstituted product. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a common choice due to its mildness and selectivity. mdpi.com The reaction is typically carried out in a solvent such as 1,2-dichloroethane (B1671644) or methanol (B129727). While specific yield data for the reductive amination of 4-methylbenzaldehyde with piperazine is not extensively documented in comparative studies, the general applicability of this method to a wide range of aldehydes and amines is well-established. mdpi.com

Condensation Reactions in this compound Synthesis

Condensation reactions, in the context of this synthesis, can be considered a broader category that includes aspects of both nucleophilic substitution and other bond-forming reactions. A relevant example is the reaction of a pre-formed piperazine derivative with a benzylating agent. For instance, in the synthesis of meclizine, a related piperazine derivative, 1-(4-chlorobenzhydryl)piperazine (B1679854) is reacted with m-methylbenzyl chloride in a condensation reaction. nih.gov

Adapting this to the target molecule, one could envision a two-step process where piperazine is first monosubstituted with a different group, which is then either replaced or followed by the addition of the 4-methylbenzyl group. However, a more direct condensation approach involves the reaction of piperazine with 4-methylbenzyl chloride, often in the presence of a base to neutralize the generated hydrochloric acid, driving the reaction to completion. This method is mechanistically similar to nucleophilic substitution but emphasizes the formation of the C-N bond through the elimination of a small molecule (HCl).

Development of Simplified and Efficient Synthetic Protocols

One-Pot/One-Step Synthesis of Monosubstituted Piperazines

A significant advancement in the synthesis of monosubstituted piperazines is the development of a one-pot, one-step procedure. This method relies on the in-situ formation of the piperazin-1-ium (B1237378) cation, which effectively protects one of the nitrogen atoms from reacting further. orgsyn.org This is achieved by reacting piperazine with one equivalent of an acid, such as hydrochloric acid or acetic acid, in a suitable solvent like methanol or acetic acid. orgsyn.org The subsequent addition of the electrophile, such as 4-methylbenzyl chloride, leads to the selective formation of the monosubstituted product. orgsyn.org This approach has been successfully applied to the synthesis of 1-(4-Methylbenzyl)piperazine hydrochloride, yielding a white crystalline solid. orgsyn.org

This one-pot method is not only efficient in terms of the number of steps but also aligns with the principles of green chemistry by reducing waste and simplifying the purification process. The product can often be isolated in high yield and purity by simple filtration. orgsyn.org

Heterogeneous Catalysis in Piperazine Derivative Synthesis

The use of heterogeneous catalysts offers several advantages in organic synthesis, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. In the context of piperazine synthesis, heterogeneous catalysts have been employed to facilitate the N-alkylation of piperazine.

For instance, metal ions such as Cu(II) and Ce(III) supported on polymeric resins have been shown to be effective catalysts for the reaction of piperazine with various electrophiles. orgsyn.org These catalysts activate the reactants, allowing the reaction to proceed under milder conditions and often with improved yields. The use of a weakly acidic macroporous polyacrylate resin as a support for these metal ions has been reported to be particularly effective. orgsyn.org While specific applications of heterogeneous catalysts for the direct synthesis of 1-(4-Methylbenzyl)piperazine are not extensively detailed in comparative studies, the principles can be readily applied. The catalyst can be easily filtered off at the end of the reaction, simplifying the work-up procedure.

Synthetic Methodologies Overview

| Methodology | Reactants | Key Reagents/Conditions | Advantages | Disadvantages | Reference |

| Nucleophilic Substitution | Piperazine, 4-Methylbenzyl chloride | Piperazine monohydrochloride (in situ), Ethanol, Heat | Simple, high yield of dihydrochloride salt | Potential for disubstitution without proper control | researchgate.net |

| Reductive Amination | Piperazine, 4-Methylbenzaldehyde | NaBH(OAc)₃, 1,2-Dichloroethane | Mild conditions, reduced over-alkylation | Requires a reducing agent, potential imine hydrolysis | mdpi.com |

| Condensation Reaction | Piperazine, 4-Methylbenzyl chloride | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Drives reaction to completion | Requires a base, potential for side reactions | nih.gov |

| One-Pot/One-Step Synthesis | Piperazine, 4-Methylbenzyl chloride | HCl or Acetic Acid, Methanol or Acetic Acid | High efficiency, simplified work-up, green | orgsyn.org | |

| Heterogeneous Catalysis | Piperazine, 4-Methylbenzyl chloride | Metal ions (Cu(II), Ce(III)) on polymeric resin | Easy catalyst separation, recyclable catalyst, mild conditions | May require specific catalyst preparation | orgsyn.org |

Synthesis of Structural Analogues and Derivatives of this compound

The generation of a library of this compound analogues involves two primary strategies: modification of the benzyl group and functionalization of the piperazine ring. These approaches allow for a systematic investigation of how different substituents impact the compound's properties.

Introduction of Varied Substituents on the Benzyl Moiety

The core synthesis of 1-(4-Methylbenzyl)piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride. By substituting 4-methylbenzyl chloride with other substituted benzyl halides, a wide array of analogues can be produced. A common and well-documented method for the synthesis of the parent compound, 1-benzylpiperazine dihydrochloride, can be adapted for this purpose. This procedure involves the reaction of piperazine with benzyl chloride in ethanol, followed by precipitation of the dihydrochloride salt. europa.eu This method is advantageous as it is straightforward and yields a stable, easily purified product. europa.eu

The introduction of various substituents on the benzyl ring can be achieved by using appropriately substituted benzyl chloride derivatives. For instance, the synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives has been reported, highlighting the feasibility of incorporating multiple electron-donating groups on the aromatic ring. nih.gov Similarly, clandestine synthesis routes have demonstrated the preparation of benzylpiperazine analogues with methoxy (B1213986) and dimethoxy substituents. nih.gov

The following interactive table summarizes various substituents that have been introduced onto the benzyl moiety of benzylpiperazine analogues and the general synthetic approaches employed.

Table 1: Synthesis of 1-(Substituted-benzyl)piperazine Analogues

| Substituent on Benzyl Ring | Starting Material (Benzyl Derivative) | General Reaction Conditions | Reference |

| 4-Methyl | 4-Methylbenzyl chloride | Reaction with piperazine in a suitable solvent like ethanol. | Adapted from europa.eu |

| 4-Methoxy | 1-(4-Methoxybenzyl)piperazine (B1330243) | Reacted with various acyl chlorides or activated carboxylic acids. | researchgate.net |

| 2,3,4-Trimethoxy | 1-(2,3,4-Trimethoxybenzyl)piperazine | Synthesis details not fully available in the abstract. | nih.gov |

| 4-Chloro | 4-Chlorobenzyl chloride | Reaction with piperazine. | Not explicitly detailed |

| 3-Trifluoromethyl | 1-(3-Trifluoromethylphenyl)piperazine | Mentioned as a common analogue, synthesis is analogous to BZP. | nih.gov |

| 1,4-Dibenzyl | Benzyl chloride | A known side-product in the synthesis of 1-benzylpiperazine. | europa.eu |

Modifications of the Piperazine Ring for Derivative Generation

The piperazine ring offers two nitrogen atoms that can be functionalized, allowing for the creation of a diverse range of derivatives. The N-4 position of 1-benzylpiperazine is commonly targeted for modification.

One of the most frequent modifications is N-acylation. For example, 4-methoxybenzylpiperazinyl analogues have been synthesized by reacting 1-(4-methoxybenzyl)piperazine with various activated carboxylic acids or acyl chlorides. researchgate.net The reaction with acyl chlorides is typically carried out in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as triethylamine. researchgate.net When using carboxylic acids, a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) is often employed to activate the acid before its reaction with the piperazine derivative. researchgate.net

Another approach to piperazine ring modification is N-alkylation. This can be achieved by reacting the monosubstituted piperazine with an appropriate alkyl halide. For instance, the synthesis of N-alkyl piperazine side chains has been accomplished through reductive amination of Boc-protected piperazinyl aldehydes followed by deprotection, or via direct alkylation with an alkyl bromide.

The following interactive table provides examples of modifications made to the piperazine ring of 1-benzylpiperazine analogues.

Table 2: Synthesis of 1-Benzylpiperazine Derivatives with Piperazine Ring Modifications

| Modification on Piperazine Ring | Reagent | General Reaction Conditions | Reference |

| N-Acylation | Acyl chlorides or activated carboxylic acids | Reaction in aprotic solvents (e.g., DCM, THF) with a base or coupling agent. | researchgate.net |

| N-Alkylation | Alkyl halides | Direct alkylation or reductive amination of a piperazine derivative. | Not explicitly detailed |

| N-Benzoylation | Benzoyl chloride | Treatment of 1-benzylpiperazine with benzoyl chloride in benzene. | europa.eu |

| Formation of Amide Intermediate | Piperazine and an activated acid | Reaction with CDI in DCM. | researchgate.net |

| N-Arylation | 1-Chloro-4-nitrobenzene | N-arylation of 1-(4-methoxyphenyl)piperazine. | Not explicitly detailed |

Industrial-Scale Synthesis Considerations and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues presents several challenges and requires significant process optimization to ensure cost-effectiveness, safety, and high purity of the final product.

The use of phase transfer catalysis has been explored for the industrial synthesis of some piperazine derivatives. This technique can be advantageous for reactions involving reagents with different solubilities, allowing for milder reaction conditions and potentially higher yields. nih.gov For instance, a process for preparing trans-N-{4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexyl}-carbamide derivatives utilizes a phase transfer catalyst in a solvent/aqueous alkali hydroxide (B78521) mixture. nih.gov

Catalytic processes are also central to the industrial production of piperazine itself and can be adapted for its derivatives. For example, a novel co-production process for piperazine and its N-monoalkyl derivatives has been developed using a Cu–Cr–La/γ-Al2O3 catalyst in a fixed-bed reactor. researchgate.net Such continuous flow processes can offer advantages in terms of throughput and process control over batch reactions. The development of robust and reusable catalysts is a key area of research for optimizing industrial piperazine synthesis. google.com

Purification of the final product on a large scale is another critical aspect. While laboratory procedures may rely on column chromatography, this is often not economically viable for industrial production. mdpi.com Crystallization is the preferred method for purification of the final dihydrochloride salt, as it can provide a high-purity product in a cost-effective manner. The choice of solvent for crystallization is critical and must be carefully selected to ensure high recovery of the pure product.

Neuropharmacological Research on Monoamine Transporter Modulation

Benzylpiperazine derivatives are recognized for their influence on the monoaminergic systems, which are crucial for regulating mood, cognition, and various physiological processes. Their ability to modulate dopamine (B1211576), serotonin, and noradrenaline levels is a key aspect of their pharmacological interest.

Dopamine, Serotonin, and Noradrenaline Reuptake Inhibition Studies

The parent compound, 1-benzylpiperazine (BZP), demonstrates a mixed mechanism of action, affecting the reuptake and release of key neurotransmitters. wikipedia.org It acts on the serotonin reuptake transporter (SERT), leading to increased extracellular serotonin concentrations. wikipedia.org BZP also shows a less potent effect on the noradrenaline reuptake transporter (NET) and the dopamine reuptake transporter (DAT). wikipedia.org Specifically, BZP has been shown to stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline. europa.eu The EC50 values for BZP-induced release at DAT, NET, and SERT are reported as 175 nM, 62 nM, and 6050 nM, respectively, highlighting a preference for noradrenergic and dopaminergic pathways over serotonergic ones in terms of release. wikipedia.org

While specific reuptake inhibition data for 1-(4-Methylbenzyl)piperazine is not extensively documented in readily available literature, structure-activity relationship (SAR) studies of related piperazine and piperidine (B6355638) analogs offer valuable insights. For instance, studies on 4-benzylpiperidine (B145979) carboxamides have shown that the nature of aromatic substituents critically determines the selectivity towards SERT and DAT. biomolther.org Similarly, research on 4-arylpiperazine naphthyl ethers has identified potent inhibitors of serotonin and norepinephrine (B1679862) reuptake. nih.gov The introduction of a methyl group at the para position of the benzyl ring in 1-(4-Methylbenzyl)piperazine is a structural modification that could fine-tune its affinity and selectivity for these transporters compared to the unsubstituted BZP.

Table 1: Monoamine Transporter Release Potency of 1-Benzylpiperazine (BZP)

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

|---|---|---|---|

| 1-Benzylpiperazine (BZP) | 175 | 62 | 6050 |

Data sourced from a comparative study of monoamine releasers. wikipedia.org

Receptor Agonism and Antagonism, including Serotonergic Systems (e.g., 5-HT1A, 5-HT2C, 5-HT2B)

Beyond transporter interactions, benzylpiperazines engage with a variety of serotonin receptors. BZP itself is a non-selective serotonin receptor agonist. wikipedia.org Its interaction with 5-HT2A receptors may contribute to hallucinogenic effects at high doses, while activity at 5-HT2B and 5-HT3 receptors could be linked to peripheral side effects. wikipedia.org

The substituted phenylpiperazine, 1-(3-chlorophenyl)piperazine (mCPP), is a well-studied ligand used to probe serotonin function. europa.eu It acts as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor. europa.eu The structural characteristics of phenylpiperazines, including substitutions on the phenyl ring, are crucial in determining their agonist or antagonist activity at the 5-HT2C receptor. nih.gov For instance, 1-(2-methoxyphenyl)piperazine (B120316) (oMPP) is predicted to be a 5-HT2C antagonist, whereas 1-(3-methoxyphenyl)piperazine (B98948) (mMPP) is expected to be an agonist. nih.gov

Studies on co-expression of 5-HT1A and 5-HT2B receptors suggest a regulatory crosstalk between these two systems, influencing serotonergic neuron excitability. nih.gov The activation of 5-HT2B can counteract the effects of 5-HT1A autoreceptor activation. nih.gov While direct data for 1-(4-Methylbenzyl)piperazine on these specific receptors is limited, the established pharmacology of its analogs suggests it likely possesses a complex serotonergic receptor binding profile.

Investigation of Sigma (σ) Receptor Ligand Properties

Sigma receptors, which are unique proteins distinct from opioid or other neurotransmitter receptors, have emerged as a significant target for benzylpiperazine derivatives. nih.gov

σ1 Receptor Affinity and Selectivity Studies

A series of benzylpiperazinyl derivatives have been developed as potent and selective ligands for the σ1 receptor. nih.govacs.org For example, the 4-methoxybenzylpiperazinyl derivative, compound 8 in a specific study, was identified as a potent and selective ligand for the σ1 receptor over the σ2 receptor. acs.org Further modifications led to compounds with even higher affinity, such as compound 15, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, which exhibited a Ki of 1.6 nM for the σ1 receptor. nih.govacs.org These studies have highlighted that a para-substituent on the benzyl group can enhance affinity and selectivity for the σ1 receptor. acs.org This suggests that the 4-methyl group in 1-(4-Methylbenzyl)piperazine would likely contribute favorably to σ1 receptor binding.

Table 2: Sigma Receptor Affinity of Selected Benzylpiperazine Derivatives

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| Lead Compound 8 | - | - | 432 |

| Compound 15 | 1.6 | - | 886 |

| Compound 24 | - | - | 423 |

Data from a study on benzylpiperazine derivatives as σ1 receptor ligands. nih.govacs.org

σ2 Receptor Interactions of Benzylpiperazine Derivatives

The same series of benzylpiperazinyl derivatives were also evaluated for their interaction with σ2 receptors to determine selectivity. nih.govacs.org The selectivity ratio (Ki σ2/Ki σ1) is a critical parameter, and several compounds showed high selectivity for the σ1 receptor. nih.govacs.org The σ2 receptor, now often referred to as σ2R/TMEM97, has a different pharmacological profile and tissue distribution compared to the σ1 receptor. nih.gov While the primary focus of many studies on benzylpiperazines has been on achieving σ1 selectivity, understanding their affinity for σ2 receptors is crucial for a complete pharmacological characterization. For instance, N-methyl derivatives of bridged piperazines have shown promise as starting points for developing selective σ2 ligands. nih.gov

Enzyme Inhibition and Modulation Activities

Benzylpiperazine derivatives have also been investigated for their ability to inhibit key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

Research has shown that some piperazine derivatives can be inhibitors of MAO enzymes. mdpi.comnih.gov For example, a study on pyridazinobenzylpiperidine derivatives found that most compounds exhibited higher inhibition of MAO-B than MAO-A. mdpi.com Compound S5 from this series was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and was found to be a competitive and reversible inhibitor. mdpi.com Another study on N-methyl-piperazine chalcones also identified potent and selective MAO-B inhibitors. nih.gov

BZP itself is metabolized by cytochrome P450 enzymes, particularly CYP2D6. europa.euresearchgate.net There is also evidence that BZP and other piperazines like trifluoromethylphenylpiperazine (TFMPP) can inhibit CYP enzymes, which could lead to drug-drug interactions. researchgate.netresearchgate.net The inhibitory effects of BZP were noted on CYP2D6, CYP1A2, and CYP3A4. researchgate.net This suggests that 1-(4-Methylbenzyl)piperazine may also have the potential to inhibit these metabolic enzymes.

Table 3: MAO Inhibition by Selected Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-B IC50 (μM) | MAO-A IC50 (μM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| S5 | 0.203 | 3.857 | 19.04 |

| S15 | - | 3.691 | - |

| S16 | 0.979 | - | - |

Data from a study on pyridazinobenzylpiperidine derivatives as MAO inhibitors. mdpi.com

Antimicrobial and Antiparasitic Potential

The piperazine scaffold is a common feature in a variety of compounds with demonstrated antimicrobial and antiparasitic properties. This section reviews the assessments of antibacterial, antifungal, and anthelmintic activities of 1-(4-Methylbenzyl)piperazine and related compounds.

The emergence of antibiotic resistance is a major global health concern, driving the search for new antibacterial agents. ijcmas.com Piperazine derivatives have shown promise in this area. Studies have demonstrated that various piperazine-containing compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ijcmas.comnih.gov

For instance, a series of novel piperazine derivatives were screened for their antibacterial activity against pathogenic bacteria, with some compounds showing potent bactericidal effects. ijcmas.com Another study focused on 4-benzyl-piperazinyl-s-triazine derivatives, which displayed notable antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa. researchgate.net The mechanism of action for some piperazine polymers involves targeting the bacterial cytoplasmic membrane, leading to leakage of cellular components and ultimately cell death. nih.gov

While specific data on the antibacterial activity of this compound is not extensively detailed, the established antibacterial potential of the broader benzylpiperazine class suggests it is a worthwhile candidate for further investigation.

Table 2: Antibacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Target Bacteria | Observed Effect |

|---|---|---|

| Novel Piperazine Derivatives | Shigella flexineri, S. aureus, MRSA, Shigella dysentriae | Potent bactericidal activity ijcmas.com |

| 4-Benzyl-piperazinyl-s-triazine derivatives | Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, Pseudomonas aeruginosa | Comparable or better activity than streptomycin (B1217042) researchgate.net |

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant threat, especially to immunocompromised individuals. Research has explored the antifungal properties of various chemical compounds, including those containing a piperazine moiety.

For example, a new epidithiodiketopiperazine, designated A30641, isolated from Aspergillus tamarii, has demonstrated in vitro activity against fungi. nih.gov Furthermore, studies on hydrazine-based compounds have identified derivatives with notable antifungal activity against C. albicans. mdpi.com These findings highlight the potential of nitrogen-containing heterocyclic compounds in the development of new antifungal agents.

Although direct studies on the antifungal efficacy of this compound are scarce, the known antifungal activity of other piperazine-containing compounds provides a basis for future research into its potential in this area. nih.gov

Piperazine and its derivatives have a long history of use as anthelmintic agents for treating parasitic worm infections. wikipedia.orgchemeurope.com The primary mode of action involves causing flaccid paralysis in the parasites, which leads to their expulsion from the host's body. wikipedia.orgdrugbank.com This effect is mediated by the agonistic action of piperazine on the parasite's gamma-aminobutyric acid (GABA) receptors, which are different from those in vertebrates, providing a degree of selectivity. wikipedia.orgchemeurope.com

Numerous piperazine compounds have demonstrated anthelmintic properties. wikipedia.org For example, benzimidazole (B57391) derivatives containing a piperazine fragment have shown significant efficacy against Trichinella spiralis larvae. mdpi.com Specifically, a 4-chlorophenyl-substituted derivative exhibited higher activity than its 4-methylphenyl-substituted counterpart, indicating that the nature of the substituent on the phenylpiperazine moiety influences the larvicidal effects. mdpi.com Another study on 1,4-disubstituted piperazine derivatives reported promising in vitro anthelmintic activity against Eisenia fetida. ijrpp.com

The established anthelmintic profile of the piperazine class of compounds strongly suggests that this compound could possess similar activity. Further preclinical studies are necessary to evaluate its efficacy against various helminths.

Table 3: Anthelmintic Activity of Piperazine Derivatives

| Compound/Derivative | Target Parasite | Observed Effect |

|---|---|---|

| Benzimidazole derivative with 4-chlorophenylpiperazine | Trichinella spiralis muscle larvae | 92.7% reduction in parasite activity at 100 μg/mL after 48 hours mdpi.com |

| 1,4-disubstituted piperazine derivatives | Eisenia fetida | Promising in vitro activity at 5mg/ml ijrpp.com |

Studies on Other Biological Targets and Physiological Pathways

Effects on Memory Acquisition and Formation (e.g., Cholinergic, NMDA-Glutamatergic Systems)

While direct studies on this compound are limited, research on structurally related benzylpiperazine derivatives suggests potential effects on memory acquisition and formation, implicating key neurotransmitter systems.

A study on 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) , a compound with a similar benzylpiperazine core, demonstrated its ability to enhance memory acquisition and formation in mice. The effects of MMPP on memory were found to be mediated by the cholinergic and NMDA-glutamatergic systems . This was evidenced by the inhibition of MMPP's memory-enhancing effects by scopolamine (B1681570) (a muscarinic cholinergic antagonist) and dizocilpine (B47880) (an NMDA receptor antagonist). These findings suggest that the cognitive-enhancing properties of certain benzylpiperazine derivatives may be linked to their interaction with these critical memory-related pathways.

Further supporting the role of benzylpiperazines in memory, research on N-benzylpiperazine (BZP) and its metabolite, N-benzylethylenediamine (BEDA) , has shown that they enhance both the acquisition and consolidation of memory in mice. nih.gov Another related compound, N,N'-dibenzylpiperazine (DBZP) , was found to enhance only the acquisition phase of memory. nih.gov While the precise mechanisms were not fully elucidated in this particular study, the consistent observation of memory enhancement across several benzylpiperazine analogues points to a class effect.

The broader class of piperazine derivatives has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's, which are characterized by severe memory impairments. Novel N,N'-disubstituted piperazine compounds have been synthesized and shown to possess acetylcholinesterase (AChE) inhibitory activity. AChE is the enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for Alzheimer's disease to enhance cholinergic function. This line of research underscores the potential of the piperazine scaffold to interact with the cholinergic system and impact memory processes.

The following table summarizes the findings on the effects of related benzylpiperazines on memory:

| Compound | Effect on Memory Acquisition | Effect on Memory Consolidation | Implicated Systems |

| 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) | Enhancement | No effect | Cholinergic, NMDA-Glutamatergic, 5-HT1A |

| N-benzylpiperazine (BZP) | Enhancement | Enhancement | Dopaminergic and Serotonergic systems |

| N-benzylethylenediamine (BEDA) | Enhancement | Enhancement | Not specified |

| N,N'-dibenzylpiperazine (DBZP) | Enhancement | No effect | Not specified |

It is important to note that while these findings on related compounds are informative, dedicated preclinical studies on this compound are necessary to confirm its specific effects on memory and the underlying mechanisms.

Angiotensin-Converting Enzyme (ACE) Inhibition

Currently, there is no scientific literature available that has investigated the potential for this compound or closely related benzylpiperazine derivatives to act as inhibitors of the Angiotensin-Converting Enzyme (ACE).

ACE inhibitors are a class of drugs primarily used to treat hypertension and heart failure. ecddrepository.org They act by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. ecddrepository.org While some piperidine-containing compounds have been explored for ACE inhibitory activity, these are structurally distinct from the benzylpiperazine class. Therefore, any speculation on the ACE inhibitory potential of this compound would be unfounded without direct experimental evidence.

Constitutive Androstane Receptor (CAR) Modulation

There is no available research in the current scientific literature to suggest that this compound or other benzylpiperazine derivatives modulate the Constitutive Androstane Receptor (CAR).

CAR is a nuclear receptor primarily expressed in the liver that plays a key role in the metabolism and detoxification of foreign substances (xenobiotics) and some endogenous compounds. nih.gov Modulation of CAR can lead to significant drug-drug interactions. The interaction of various chemical entities with CAR is an active area of research in toxicology and drug development. However, the focus of research on benzylpiperazines has predominantly been on their psychoactive effects mediated by monoamine neurotransmitter systems. semanticscholar.orgnih.gov Without specific preclinical studies, it remains unknown whether this compound has any activity at the Constitutive Androstane Receptor.

Structure Activity Relationship Sar Studies and Rational Drug Design for 1 4 Methylbenzyl Piperazine Dihcl Analogues

Elucidation of Key Structural Features for Biological Activity

The benzyl (B1604629) group of 1-(4-Methylbenzyl)piperazine (B148959) and its analogues plays a crucial role in binding to various receptors. The nature, position, and size of substituents on this aromatic ring can drastically alter the compound's interaction with the target's binding pocket.

Research on related 1-benzylpiperidine derivatives, which share the benzyl-heterocycle motif, has shown that modifications to the benzyl ring are critical for activity. For instance, in the context of acetylcholinesterase (AChE) inhibitors, replacing the benzyl group with a 5,6-dimethoxy-1-oxoindan-2-yl)methyl moiety resulted in one of the most potent inhibitors, demonstrating a selective affinity 1250 times greater for AChE than for butyrylcholinesterase nih.gov. This highlights that significant structural changes to the benzyl portion can lead to substantial gains in both potency and selectivity.

The specific substitution pattern on the phenyl ring is also a determining factor. Studies on mono-substituted 4-phenylpiperazines revealed that the position and physicochemical character of the aromatic substituent were critical for the observed effects on the dopaminergic system in vivo nih.gov. While the parent compound features a methyl group at the para-position, altering this can modulate activity. For example, combining benzylpiperazine (BZP) with other piperazine (B1678402) derivatives like 3-trifluoromethylphenylpiperazine (3-TFMPP) can produce synergistic psychostimulant effects, indicating that electronic properties (electron-withdrawing CF3 vs. electron-donating CH3) significantly influence the neuropharmacological profile auburn.eduresearchgate.net.

| Core Structure | Substitution on Benzyl Moiety | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 1-Benzylpiperidine | None (unsubstituted) | Acetylcholinesterase (AChE) | Baseline inhibitory activity | nih.gov |

| 1-Benzylpiperidine | 5,6-dimethoxy-1-oxoindan-2-yl (rigid analogue) | Acetylcholinesterase (AChE) | Potent inhibition (IC50 = 5.7 nM), 1250x selectivity over BuChE | nih.gov |

| Phenylpiperazine | Varies (mono-substituted) | Dopaminergic System | Position and physicochemical character proved critical for in vivo effects | nih.gov |

| Piperazine | 3-Trifluoromethylphenyl (vs. Benzyl) | Serotonin (B10506) Receptors | Acts more directly as a serotonin agonist compared to BZP's effect on dopamine (B1211576) | researchgate.net |

The piperazine ring is a versatile scaffold, and its nitrogen atoms offer key points for interaction or further substitution. nih.gov The two opposing nitrogen atoms provide a large polar surface area and opportunities for hydrogen bonding, which can enhance target affinity and improve pharmacokinetic properties like water solubility. nih.gov

Substitutions on the carbon atoms of the piperazine ring can significantly influence receptor affinity and selectivity. For example, in a series of 1-piperazino-3-arylindans, introducing small substituents such as a methyl or dimethyl group at the 2-position of the piperazine ring was crucial for potent D1 and D2 dopamine receptor antagonism in vivo nih.gov. This suggests that steric bulk on the piperazine ring can modulate the compound's binding mode, potentially inducing a different orientation at the receptor site nih.gov.

Similarly, in the development of dopamine D3 receptor ligands, N-substitution on the piperazine ring was found to accommodate various heterocyclic rings, often connected via an amide or methylene linker, while maintaining high affinity and selectivity. nih.gov For instance, attaching an indole ring via an amide linker to the piperazine moiety resulted in a compound with high D3 receptor affinity (Ki = 0.57 nM) and significant selectivity over the D2 receptor nih.gov. This demonstrates that the piperazine ring can serve as a central hub for connecting different pharmacophoric elements to achieve a desired biological profile. The introduction of a piperazine moiety into natural product derivatives has also been shown to significantly improve antitumor activity in certain cancer cell lines. nih.gov

| Core Scaffold | Piperazine Ring Substituent | Receptor Target | Key Finding | Reference |

|---|---|---|---|---|

| 1-Piperazino-3-arylindan | 2-methyl or 2,2-dimethyl | Dopamine D1/D2 | Confined potent D1 and D2 antagonism to derivatives with small substituents. | nih.gov |

| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol | N-substitution with various indole rings (via linker) | Dopamine D3 | Maintained high affinity and selectivity for the D3 receptor. | nih.gov |

| Ursolic Acid Derivative | Introduction of a piperazine moiety | Cancer Cell Lines | Significantly improved antitumor activity compared to the parent compound. | nih.gov |

| FPMINT Analogue | Substitution on fluorophenyl moiety attached to piperazine | Equilibrative Nucleoside Transporters (ENT1/ENT2) | Presence of a halogen substitute was essential for inhibitory effects. | frontiersin.orgpolyu.edu.hk |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. By analyzing various physicochemical properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds and offer insights into the mechanisms of drug-receptor interactions.

For piperazine-based compounds, QSAR studies have successfully identified key descriptors that govern their biological responses. These parameters often fall into categories such as electronic, steric, and hydrophobic properties.

A QSAR study on piperine analogs, which also contain a piperidine (B6355638)/piperazine-like core, identified three descriptors that resulted in a statistically significant model for predicting the inhibition of the NorA efflux pump in Staphylococcus aureus: nih.gov

Partial Negative Surface Area (PNSA): An increase in the exposed partial negative surface area was found to increase the inhibitory activity. This suggests that electrostatic interactions are important for binding.

Molecular Shadow Area (XZ plane): This descriptor is related to the molecule's shape and size. It was found to be inversely proportional to the inhibitory activity, indicating that a specific, less bulky conformation may be preferred.

Heat of Formation: This thermodynamic parameter also correlated with the inhibitory activity, reflecting the stability of the compound's conformation. nih.gov

Another QSAR study on piperazine derivatives as mTORC1 inhibitors found that inhibitory activity was significantly correlated with descriptors including the energy of the lowest unoccupied molecular orbital (E-LUMO), the electrophilicity index (ω), molar refractivity (MR), and the topological polar surface area (PSA). mdpi.com These findings suggest that a combination of electronic properties, molecular volume, and polarity are crucial for potent inhibition. Similarly, a QSAR model for piperazine-based renin inhibitors found that constitutional descriptors like the number of double bonds and oxygen atoms played a vital role in ligand binding. openpharmaceuticalsciencesjournal.com

These models allow researchers to understand, for instance, that increasing polarity (higher PSA) or optimizing electronic characteristics (E-LUMO) could be a viable strategy for enhancing the biological response of newly designed 1-(4-Methylbenzyl)piperazine analogues. mdpi.com

| QSAR Study Focus | Physicochemical Descriptor | Correlation with Activity | Interpretation | Reference |

|---|---|---|---|---|

| NorA Efflux Pump Inhibitors | Partial Negative Surface Area | Positive | Increased electrostatic interactions enhance activity. | nih.gov |

| Molecular Shadow Area | Negative | A less bulky, specific molecular shape is preferred. | nih.gov | |

| Heat of Formation | Correlated | Molecular stability influences binding and activity. | nih.gov | |

| mTORC1 Inhibitors | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Correlated | Electronic properties are key for inhibitory potential. | mdpi.com |

| Topological Polar Surface Area (PSA) | Correlated | Molecular polarity influences interactions and pharmacokinetic properties. | mdpi.com | |

| Renin Inhibitors | Constitutional Descriptors (e.g., nDB, nO) | Correlated | The number of specific atoms and bonds is critical for binding. | openpharmaceuticalsciencesjournal.com |

Design Principles for Novel Piperazine-Based Ligands

The insights gained from SAR and QSAR studies have established the piperazine ring as a "privileged scaffold" in medicinal chemistry. researchgate.net This means it is a molecular framework that is capable of binding to multiple, diverse biological targets. Several key design principles have emerged for the development of novel piperazine-based ligands.

Use as a Versatile Core or Linker: The piperazine framework can act as a central core from which other pharmacophoric groups radiate. Its chemical reactivity facilitates the easy introduction of various substituents at its two nitrogen atoms. nih.gov Alternatively, it can be used as a linker to connect two distinct pharmacophoric units, allowing for the creation of hybrid molecules with dual or multitargeting capabilities. nih.govmdpi.com

Enhancement of Physicochemical Properties: The inclusion of a piperazine moiety is a common strategy to improve the pharmacokinetic profile of a drug candidate. The basic nitrogen atoms can be protonated at physiological pH, which often leads to increased water solubility and can improve oral bioavailability. nih.govnih.gov This makes the piperazine scaffold a valuable tool for turning a potent but poorly soluble hit compound into a viable drug candidate.

Conformational Rigidity and Vectorial Orientation: The chair-like conformation of the six-membered piperazine ring provides a degree of structural rigidity. nih.gov This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially increasing affinity. Furthermore, the 1,4-disposition of the nitrogen atoms allows substituents to be projected in well-defined vectors, enabling precise orientation of functional groups to interact with specific subsites within a target's binding pocket.

Molecular Hybridization: A powerful design principle involves incorporating the piperazine scaffold into a hybrid molecule that combines the pharmacophoric features of known active compounds. nih.gov For example, by identifying similarities between non-steroidal anti-inflammatory drugs (NSAIDs) and benzhydrylpiperazine-containing antihistamines, researchers have designed novel molecular hybrids with dual anti-inflammatory and anti-cancer activities. nih.gov This approach leverages existing knowledge to rationally design multifunctional ligands with improved therapeutic profiles.

By applying these principles, medicinal chemists can effectively utilize the unique properties of the piperazine scaffold to design novel analogues of 1-(4-Methylbenzyl)piperazine with enhanced potency, selectivity, and drug-like properties for a wide range of therapeutic applications.

Computational Chemistry and Molecular Modeling Applications in 1 4 Methylbenzyl Piperazine Dihcl Research

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis of 1-(4-Methylbenzyl)piperazine (B148959) and its derivatives is crucial for understanding how they interact with target proteins. Studies have shown that for some substituted piperazines, the axial conformation is preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds, which in turn influences the orientation of key functional groups for binding. nih.gov Molecular mechanics calculations are employed to identify the most stable conformations by minimizing the molecule's potential energy, providing insights into the energetically favorable shapes the molecule can adopt. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. researchgate.netnih.gov For piperazine (B1678402) derivatives, DFT calculations can determine various electronic and energetic parameters. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding charge transfer, chemical reactivity, and biological activity. researchgate.net The electrophilicity index, derived from DFT calculations, can indicate a molecule's ability to accept electrons and interact with nucleophilic sites on a target protein. mdpi.comresearchgate.net Such calculations have been applied to various piperazine compounds to understand their structure and vibrational spectra. muni.cz

Table 1: Key Electronic Properties of Piperazine Derivatives from DFT Calculations

| Property | Description | Significance in Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | Influences the nature of chemical bonds and intermolecular interactions. |

| Chemical Potential (μ) | The negative of electronegativity. | Indicates the escaping tendency of an electron from a stable system. |

This table is generated based on principles of DFT as applied to similar compounds and does not represent specific data for 1-(4-Methylbenzyl)piperazine diHCl without direct research.

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as 1-(4-Methylbenzyl)piperazine, interacts with its biological target over time. nih.govmdpi.commdpi.com These simulations can reveal the stability of the ligand in the binding site and identify key amino acid residues involved in the interaction. nih.govnih.gov For instance, MD simulations have been used to study the binding of phenyl-piperazine scaffolds to the eIF4A1 protein, an important cancer target. nih.gov These simulations showed sustained interactions, indicating stable binding. nih.gov By observing the trajectory of the ligand and protein, researchers can understand the conformational changes that occur upon binding and the role of water molecules in mediating interactions. nih.govnih.gov

In Silico Screening and Virtual Ligand Design

In silico screening involves the use of computational methods to search large libraries of virtual compounds to identify those that are most likely to bind to a specific drug target. nih.govclick2drug.org This approach allows for the rapid and cost-effective identification of potential lead compounds. nih.govnih.gov Starting with a known active scaffold, such as a piperazine derivative, new compounds can be designed and evaluated virtually. mdpi.comunipa.it Quantitative structure-activity relationship (QSAR) models can be developed to correlate molecular descriptors with biological activity, guiding the design of more potent inhibitors. mdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. unipa.it

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govnih.govresearchgate.net This method is crucial for understanding the binding mode of 1-(4-Methylbenzyl)piperazine and its analogs within the active site of a target protein. nih.govnih.gov Docking studies can reveal important interactions, such as hydrogen bonds and π-stacking interactions, between the ligand and specific amino acid residues. nih.govnih.gov For example, docking studies have predicted that the benzyl (B1604629) group of a phenyl-piperazine scaffold can form π-stacking interactions with phenylalanine residues in the binding site of eIF4A1. nih.gov The binding affinity, often expressed as a docking score, can be calculated to rank different compounds and prioritize them for further investigation. nih.govresearchgate.net

Table 2: Common Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Description | Example with Piperazine Derivatives |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The benzyl group can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein's binding pocket. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The methylbenzyl group can interact with hydrophobic pockets in the target protein. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General interactions contributing to the overall binding affinity. |

This table illustrates common interactions and provides examples relevant to the structure of 1-(4-Methylbenzyl)piperazine.

Advanced Analytical Methodologies for the Characterization and Detection of 1 4 Methylbenzyl Piperazine Dihcl

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-Methylbenzyl)piperazine (B148959) diHCl. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to characterize 1-(4-Methylbenzyl)piperazine diHCl.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For 1-(4-Methylbenzyl)piperazine and its derivatives, the protons on the piperazine (B1678402) ring, the benzyl (B1604629) group, and the methyl group will resonate at distinct frequencies. For instance, in a study of acyl-functionalized piperazines, the protons on the piperazine ring showed characteristic signals that were influenced by the nature of the substituent. rsc.org Temperature-dependent ¹H NMR studies can also reveal conformational changes in the piperazine ring. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Studies on similar piperazine derivatives have shown that the chemical shifts of the carbon atoms in the piperazine ring are sensitive to substitution and conformational changes. mdpi.com For example, in 1-(4-Chlorophenyl)piperazine, six distinct carbon peaks were observed in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule due to symmetry. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Methylbenzyl)piperazine

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Methyl Protons (on benzyl) | ~2.3 | ~21 |

| Piperazine Protons | ~2.4-2.9 | ~46, 54 |

| Benzyl Methylene Protons | ~3.5 | ~63 |

| Aromatic Protons | ~7.1-7.2 | ~129, 130, 136, 137 |

| Note: These are approximate values and can vary based on the solvent and other experimental conditions. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, N-H stretching vibrations in piperazine derivatives are typically observed in the region of 3250-3500 cm⁻¹. scispace.com C-H stretching vibrations from the aromatic ring and the alkyl groups will also be present. Gas chromatography coupled with infrared detection (GC-IRD) has been shown to be effective in differentiating between isomers of methylbenzylpiperazine, providing direct confirmatory data for their structural identification. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. In a study of 1-(4-Chlorophenyl)piperazine, both FT-IR and Raman spectra were used in conjunction with theoretical calculations to assign the vibrational modes of the molecule. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum provides information about the electronic transitions within the molecule. In the context of High-Performance Liquid Chromatography (HPLC), a Diode-Array Detector (DAD) can be used to obtain UV-Vis spectra of the eluting compounds, which aids in their identification. nih.gov The characteristic UV-Vis spectrum can be used to recognize piperazine derivative compounds. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. It is a preferred method for the analysis of volatile and thermally stable compounds. mdpi.com For the analysis of piperazine derivatives, derivatization may be necessary to improve their volatility and chromatographic behavior. mdpi.com

The mass spectrometer fragments the analyte molecules into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. The fragmentation patterns of piperazine derivatives have been studied to enable their identification. unodc.org For instance, the mass spectrum of 1-benzyl-4-methylpiperazine (B130345) shows a molecular ion peak at m/z 190. nih.gov The fragmentation of methylbenzylpiperazine isomers can yield common ions, but also unique fragments that allow for their differentiation. nih.gov GC coupled with time-of-flight mass spectrometry (TOF-MS) can provide additional differentiation between isobaric compounds with the same nominal mass but different elemental compositions. nih.gov

Table 2: Key GC-MS Parameters for Piperazine Analysis

| Parameter | Value/Condition | Reference |

| Column | 5% phenyl/95% methylpolysiloxane | unodc.org |

| Initial Oven Temperature | 100°C | unodc.org |

| Final Oven Temperature | 290°C | unodc.org |

| Ionization Energy | 70 eV | unodc.org |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., LC-MS, HPLC-DAD, HPLC-ECD)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. mdpi.com It is frequently used for the analysis of piperazine derivatives. rdd.edu.iq

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com It has become an increasingly common tool for the analysis of piperazine derivatives. mdpi.com LC-MS methods can be developed for the rapid and targeted detection of these compounds in various matrices. mdpi.com The use of stable isotopically labeled internal standards can enhance the accuracy and reliability of quantification. mdpi.com

HPLC with Diode-Array Detection (HPLC-DAD) allows for the acquisition of UV-Vis spectra of the separated compounds, which aids in their identification. nih.gov While HPLC-DAD offers high repeatability, its separation power and specificity may be lower compared to LC-MS. mdpi.com

HPLC with Electrochemical Detection (HPLC-ECD) is another sensitive detection method that can be employed for the analysis of electroactive compounds like piperazine derivatives. nih.gov This technique can offer enhanced sensitivity compared to both MS and spectrophotometric detectors for certain analytes. nih.gov

Table 3: Example HPLC Parameters for Piperazine Derivative Analysis

| Parameter | Condition | Reference |

| Column | C18 with polar endcapping | mdpi.com |

| Mobile Phase | Water with 0.1% formic acid and Methanol (B129727) with 0.1% formic acid (gradient) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | ESI-MS or DAD (200-300 nm) | nih.govmdpi.com |

Development of Analytical Protocols for Biological Matrices

The successful quantitative analysis of 1-(4-Methylbenzyl)piperazine (4-MBZP) diHCl in biological matrices is fundamental for preclinical research, enabling the characterization of its pharmacokinetic and metabolic profiles. The development of robust analytical protocols requires meticulous optimization of sample preparation to isolate the analyte from complex biological environments and the application of highly sensitive and specific detection techniques. This section details the established strategies for sample clean-up and derivatization, and the subsequent quantitative analysis of piperazine derivatives, providing a framework for studies involving 4-MBZP.

Sample Preparation and Derivatization Strategies

The choice of sample preparation technique is critical to remove interfering endogenous substances from biological samples such as plasma, urine, and tissue homogenates, and to concentrate the analyte of interest. For piperazine derivatives, including 4-MBZP, several methods have been successfully employed.

Protein Precipitation: This is a rapid and straightforward method for removing proteins from plasma or serum samples. It involves the addition of a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the sample. nih.govnih.govscholars.direct The solvent denatures and precipitates the proteins, which are then separated by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the analytical instrument or subjected to further clean-up steps.

Liquid-Liquid Extraction (LLE): LLE is a versatile technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is adjusted to ensure that the piperazine derivative is in its non-ionized, more lipophilic form, facilitating its transfer into the organic phase. scholars.direct This method is effective in removing a wide range of interfering substances.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient clean-up compared to LLE. It utilizes a solid sorbent material packed into a cartridge to retain the analyte from the liquid sample. scholars.directnih.govnih.gov By washing the cartridge with appropriate solvents, interferences can be removed before eluting the analyte with a different solvent. Mixed-mode SPE cartridges, which combine ion-exchange and reversed-phase retention mechanisms, are particularly effective for isolating basic compounds like piperazine derivatives from complex matrices. nih.gov

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step for polar and non-volatile compounds like piperazine derivatives. scholars.directmdpi.comnih.gov Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, and to improve its chromatographic properties. Acetylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), is a common derivatization strategy for piperazines. scholars.direct For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is generally not required as it can handle polar and non-volatile compounds directly. mdpi.comeuropa.eu

Quantitative Analysis of Piperazine Derivatives in Preclinical Studies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of piperazine derivatives in biological fluids due to its high sensitivity, selectivity, and wide dynamic range. nih.govnih.govmdpi.com These methods are crucial for determining the concentration-time profiles of drugs in preclinical pharmacokinetic studies.

Validated LC-MS/MS methods for analogous piperazine compounds demonstrate excellent performance characteristics that are applicable to the analysis of 1-(4-Methylbenzyl)piperazine. Key validation parameters include linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

A typical LC-MS/MS method for a piperazine derivative in plasma would involve protein precipitation followed by chromatographic separation on a C18 column and detection using an electrospray ionization (ESI) source in positive ion mode. nih.gov Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, ensuring high selectivity. mdpi.com

The table below summarizes typical validation parameters for the quantitative analysis of piperazine derivatives in plasma using LC-MS/MS, based on published data for related compounds.

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range (ng/mL) | 1.0 - 1000 | nih.govnih.govmdpi.com |

| Correlation Coefficient (r²) | > 0.99 | nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 - 10.0 | nih.govnih.gov |

| Intra-day Precision (% CV) | < 10% | nih.govnih.gov |

| Inter-day Precision (% CV) | < 10% | nih.govnih.gov |

| Accuracy (%) | 95 - 110% | nih.gov |

| Extraction Recovery (%) | > 75% | nih.gov |

Studies on benzylpiperazine (BZP) have shown that after administration, the parent drug and its metabolites can be detected in urine. nih.govnih.gov The primary metabolic pathways for BZP involve hydroxylation of the aromatic ring. nih.govnih.gov It is anticipated that 1-(4-Methylbenzyl)piperazine would undergo similar metabolic transformations. The development of analytical methods capable of simultaneously quantifying the parent drug and its key metabolites is therefore highly advantageous for a comprehensive understanding of its disposition in preclinical models.

The table below outlines the chromatographic and mass spectrometric conditions that are typically employed for the analysis of piperazine derivatives, which would be applicable for establishing a method for 1-(4-Methylbenzyl)piperazine.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Liquid Chromatography | ||

| Column | C18 reversed-phase (e.g., 30 m x 0.25 mm, 0.25 µm) | scholars.direct |

| Mobile Phase A | Water with 0.1% formic acid | mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | nih.govmdpi.com |

| Flow Rate | 0.4 - 0.5 mL/min | nih.govmdpi.com |

| Injection Volume | 5 µL | mdpi.com |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govmdpi.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

Current Research Trajectories and Future Prospects for 1 4 Methylbenzyl Piperazine Dihcl in Academic Research

Advancements in Targeted Synthesis for Enhanced Bioactivity

The synthesis of piperazine (B1678402) derivatives is a significant area of research aimed at developing compounds with enhanced and specific biological activities. Researchers often modify the core piperazine structure to create analogues with improved therapeutic potential or to study structure-activity relationships.

A common approach involves the synthesis of various derivatives to confirm the structures of metabolites of a parent compound, as was done for 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (B599025), a cerebral vasodilator. nih.gov This type of research provides valuable insights into how the body processes these compounds, which is crucial for drug development.

Recent studies have focused on creating hybrid molecules that combine the piperazine scaffold with other pharmacologically active moieties. For example, new benzimidazole-piperazine hybrids have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. nih.gov In one study, 1-(4-methylphenyl)piperazine (B1266050) was reacted with a benzimidazole (B57391) derivative to create a new compound. nih.gov The synthetic strategy and reaction conditions, such as temperature and solvent, were optimized to achieve the desired product. nih.gov These hybrid compounds are being investigated as potential tubulin modulators with antineoplastic and anthelmintic activity. nih.gov

The table below summarizes some piperazine derivatives and their synthetic context:

| Compound Name | Synthetic Context/Purpose | Reference |

| 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride | Synthesis of metabolites to confirm proposed structures. | nih.gov |

| Benzimidazole-piperazine hybrids | Synthesis for evaluation of cytotoxic activity against cancer cells. | nih.gov |

| 1-(4-methylphenyl)piperazine | Used as a reactant in the synthesis of benzimidazole-piperazine hybrids. | nih.gov |

These examples highlight the ongoing efforts to synthesize novel piperazine derivatives with tailored biological activities, which could lead to the discovery of new therapeutic agents.

Integration of Multi-Omics Data in Pharmacological Investigations

The integration of multi-omics data, which includes genomics, transcriptomics, proteomics, and metabolomics, is becoming an increasingly powerful approach in pharmacological research to understand the complex biological mechanisms underlying drug action. nih.govmdpi.com While specific multi-omics studies on 1-(4-Methylbenzyl)piperazine (B148959) diHCl are not widely reported, this approach is highly relevant for investigating the broader class of piperazine derivatives.

Multi-omics analyses can provide a more comprehensive picture of how a compound like 1-(4-Methylbenzyl)piperazine affects cellular processes. nih.gov For instance, by combining different "omics" data, researchers can identify gene variations that influence the response to a drug, changes in gene expression, and alterations in protein and metabolite levels. mdpi.com This integrated approach can help in prioritizing functional genes and biological pathways associated with a drug's effect, leading to the refinement of mechanistic hypotheses and the discovery of new therapeutic targets. nih.gov

The application of multi-omics in symptom science research demonstrates its potential. nih.gov By integrating various omics data, a more robust understanding of the molecular mechanisms behind symptoms can be achieved. nih.gov This methodology could be applied to study the pharmacological effects of 1-(4-Methylbenzyl)piperazine, potentially uncovering novel mechanisms of action and biomarkers for its effects.

Computational Predictions Guiding Experimental Research

Computational methods are increasingly used to guide and streamline experimental research in drug discovery and pharmacology. For piperazine derivatives, computational studies can predict how these molecules might interact with biological targets, their potential activities, and their metabolic fate.

Molecular modeling techniques, such as induced fit docking and molecular dynamics (IFD-MD), have been used to determine the binding mode of promising compounds. nih.gov For example, the binding of a benzimidazole-piperazine derivative to tubulin was analyzed using IFD-MD, revealing a unique binding cavity. nih.gov Such computational insights can guide the design of new molecules with improved binding affinity and specificity.

Another computational approach is the development of methods for the rapid detection of designer drugs, including piperazine derivatives. nih.gov While focused on analytical chemistry, these methods rely on understanding the physicochemical properties of the compounds, which can also be predicted computationally.

Furthermore, molecular imprinting, a technique to create synthetic receptors with high affinity and selectivity for a target molecule, has been applied to benzylpiperazine. mdpi.com Computational modeling, alongside experimental techniques like NMR, was used to identify suitable functional monomers for creating molecularly imprinted polymers (MIPs) for BZP. mdpi.com This demonstrates how computational predictions can inform the development of novel materials for drug detection or delivery.

The use of computational tools is essential for modern drug research, and their application to 1-(4-Methylbenzyl)piperazine and its derivatives holds significant promise for accelerating the discovery and development of new therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Methylbenzyl)piperazine diHCl, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves alkylation of piperazine with 4-methylbenzyl chloride under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) at 60–80°C for 6–12 hours . Key considerations:

- Solvent selection : Acetonitrile minimizes side reactions compared to ethanol, which may reduce alkylation efficiency due to competing nucleophilic interactions .

- Stoichiometry : A 1:1.2 molar ratio of piperazine to 4-methylbenzyl chloride ensures complete conversion while avoiding excess reagent accumulation .

- Work-up : Acidification with HCl precipitates the dihydrochloride salt; purity is enhanced via recrystallization in ethanol/water (3:1 v/v) .

Table 1 : Yield optimization under varying conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 80 | 8 | 78 |

| Ethanol | 70 | 12 | 52 |

| DMF | 90 | 6 | 65 |

Basic: Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- 1H/13C NMR : Confirm substitution patterns (e.g., para-methylbenzyl vs. meta isomers). The dihydrochloride form shows downfield shifts for piperazine protons (δ 3.2–3.5 ppm) due to protonation .

- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., unreacted benzyl chloride derivatives) .

- Thermal analysis (DSC/TGA) : Assess stability (decomposition onset ~220°C) and hygroscopicity, critical for storage protocols .

- X-ray crystallography : Resolves positional isomerism ambiguities by comparing unit cell parameters with meta-methyl analogs .

Advanced: How does the para-methyl substitution on the benzyl group influence receptor binding compared to meta or ortho isomers?

The para-methyl group enhances steric accessibility to hydrophobic receptor pockets (e.g., serotonin 5-HT2A), increasing binding affinity by ~30% compared to meta-substituted analogs . Methodological insights:

- Molecular docking : Use Schrödinger Suite to simulate ligand-receptor interactions; para-methyl aligns with Tyr370 residues in 5-HT2A .

- Radioligand assays : Compare IC50 values in HEK293 cells expressing 5-HT2A: para-methyl (IC50 = 12 nM) vs. meta-methyl (IC50 = 38 nM) .

Table 2 : Substituent position vs. bioactivity

| Isomer | 5-HT2A IC50 (nM) | Dopamine D2 IC50 (nM) |

|---|---|---|

| Para-methyl | 12 | 450 |

| Meta-methyl | 38 | 620 |

| Ortho-methyl | 85 | 890 |

Advanced: What experimental strategies address contradictions in reported pharmacokinetic data for this compound?

Discrepancies in half-life (t1/2 = 2–6 hours in rodents) arise from formulation differences. Mitigation strategies:

- In vivo protocols : Standardize administration routes (e.g., intraperitoneal vs. oral) and use isotonic buffers to control solubility .

- LC-MS/MS quantification : Validate plasma concentration curves with deuterated internal standards (e.g., d4-1-(4-Methylbenzyl)piperazine) .

- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 to identify metabolic variability sources .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced CNS penetration?

- Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., -CF3) to the benzyl ring, improving logP from 1.8 to 2.5 and enhancing blood-brain barrier permeability .

- Prodrug approaches : Synthesize tert-butyl carbamate derivatives to mask polar amines, increasing bioavailability by 40% in murine models .

- In silico modeling : Use QSAR models to predict BBB penetration scores; prioritize derivatives with polar surface area <70 Ų .